3-Methyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Methyl-3,7-diazabicyclo[3.3.1]nonane , also known as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane , is a bicyclic organic compound with the following chemical formula: C9H18N2 . It belongs to the class of bispidines and possesses a unique three-dimensional structure. The compound is characterized by its rigid, cage-like framework, which makes it an interesting target for synthetic and medicinal chemistry studies .
Synthesis Analysis
Several synthetic routes have been explored to prepare this compound. These methods involve cyclization reactions, aminomethylation, and other strategies. Researchers have investigated both natural and synthetic approaches to access this intriguing scaffold .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with two nitrogen atoms. The compound adopts a conformation that resembles a “double chair” (CC) conformer. The relative orientation of the acyl groups plays a crucial role in its stability and properties. Computational studies have revealed the presence of other conformers, such as “boat-chair” (BC) and “double twist” (TT), which contribute to its overall behavior .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity can be explored through functional group transformations, ring-opening reactions, and derivatization. Researchers have investigated its potential as a building block for more complex molecules, including asymmetric catalysis and anticancer agents .
Physical and Chemical Properties Analysis
Scientific Research Applications
Conformational Analysis and Structural Studies
- Quantitative Determination of Conformational Equilibria : Brukwicki (1998) describes a method for quantitatively determining the conformational equilibrium in 3,7-diazabicyclo[3.3.1]nonane derivatives, emphasizing the existence of various conformers in these compounds (Brukwicki, 1998).
- Structural and Conformational Study : Gálvez et al. (1985) conducted a comprehensive study using spectroscopy and X-ray diffraction to understand the structural and conformational properties of diazabicyclanones and diazabicyclanols, a category that includes 3,7-diazabicyclo[3.3.1]nonane derivatives (Gálvez et al., 1985).
- Synthesis and Structural Study of Amides : Fernández et al. (1992) synthesized and analyzed the structure and conformation of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, revealing insights into the preferred conformations in various solvents (Fernández et al., 1992).
Pharmaceutical and Medicinal Chemistry
- Liposomal Delivery System : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in designing molecular switches for liposomal delivery systems, showing their potential in targeted drug delivery (Veremeeva et al., 2021).
- Nicotinic Acetylcholine Receptor Ligands : Eibl et al. (2013) explored 3,7-diazabicyclo[3.3.1]nonane as a scaffold for nicotinic acetylcholine receptor ligands, emphasizing its role in creating compounds with high affinity and subtype selectivity for certain receptor subtypes (Eibl et al., 2013).
Mechanism of Action
The precise mechanism of action for 3-methyl-3,7-diazabicyclo[3.3.1]nonane depends on its specific application. As a synthetic intermediate or ligand, it can participate in coordination chemistry, form supramolecular complexes, and exhibit ion-receptor properties. Its potential as an anticancer agent may involve interactions with cellular targets or pathways .
Properties
IUPAC Name |
3-methyl-3,7-diazabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-2-8(6-10)4-9-3-7/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRBWSGDNSONNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606813 | |
Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58324-99-5 | |
Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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